The synthesis of 2-(3-bromophenyl)-N-(2,3-dimethylphenyl)-4-quinolinecarboxamide can be achieved through a multi-step procedure. A key intermediate in this process is N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. [] Arylmethyl groups, specifically a 2,3-dimethylphenyl group in this case, are regiospecifically introduced at the N7 position of the intermediate. This alkylation is facilitated by sodium hydride and involves reacting the intermediate with the corresponding arylmethyl halide, which is 2,3-dimethylphenyl bromide in this instance. []
2-(3-Bromophenyl)-N-(2,3-dimethylphenyl)-4-quinolinecarboxamide acts as a potent dual inhibitor of platelet-derived growth factor receptor beta (PDGFRβ) and vascular endothelial growth factor receptor 2 (VEGFR-2). [] These receptors are tyrosine kinases involved in cell signaling pathways related to angiogenesis (formation of new blood vessels) and tumor growth.
By inhibiting PDGFRβ and VEGFR-2, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and metastasis. []
Inhibition of Angiogenesis: By potently inhibiting VEGFR-2, it can be used to study angiogenesis and develop potential anti-angiogenic therapies for diseases like cancer where abnormal blood vessel formation is a hallmark. []
Tumor Growth Suppression: Its dual inhibition of PDGFRβ and VEGFR-2 makes it a valuable tool for investigating tumor growth mechanisms and exploring its potential as an anti-cancer agent. [] This is particularly relevant in cancers where these receptors are overexpressed or play crucial roles in disease progression.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7